molecular formula C11H13BN2O5 B12056338 2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12056338
M. Wt: 264.04 g/mol
InChI Key: AJEQFKZVRGTKPM-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is of interest due to its unique structure, which combines a pyridine ring with a boron-containing dioxazaborocane ring. The presence of boron in the structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of large-scale reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly acidic or basic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Its boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of boron. Boron can form stable covalent bonds with other elements, making it a versatile component in chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in catalysis or as a therapeutic agent in BNCT.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its combination of a pyridine ring and a boron-containing dioxazaborocane ring. This structure provides it with unique reactivity and applications that are not found in other similar compounds. Its ability to participate in Suzuki-Miyaura coupling reactions and its potential use in BNCT highlight its versatility and importance in scientific research and industrial applications.

Properties

Molecular Formula

C11H13BN2O5

Molecular Weight

264.04 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-3-4-9(17-2)13-5-8/h3-5H,6-7H2,1-2H3

InChI Key

AJEQFKZVRGTKPM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)OC

Origin of Product

United States

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